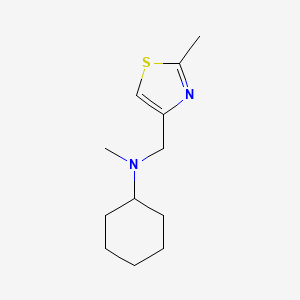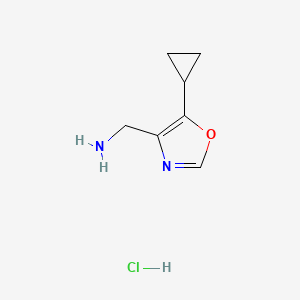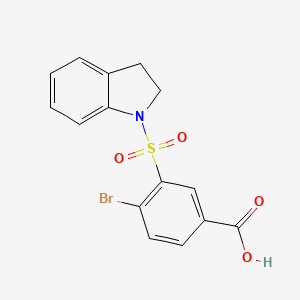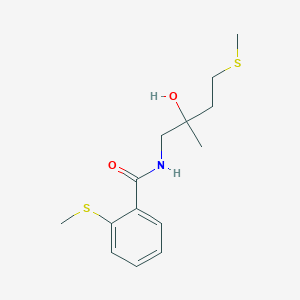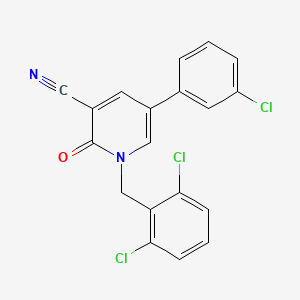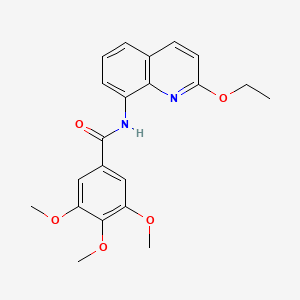![molecular formula C24H24FN5O4 B2476325 9-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 872628-25-6](/img/structure/B2476325.png)
9-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a purine derivative, which is a type of nitrogen-containing heterocycle. Purines are fundamental components of nucleic acids, ATP, NADH, coenzyme A, and many other biological molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring system, followed by various substitutions to add the phenyl and methyl groups. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecule contains a purine ring, which is a bicyclic aromatic ring consisting of one six-membered ring with two nitrogen atoms and one five-membered ring with two additional nitrogen atoms. Attached to this purine ring are various substituents, including a 2,4-dimethoxyphenyl group, a fluorophenyl group, and a methyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aromatic rings and the electron-donating methoxy groups, as well as the electron-withdrawing fluorine atom. The purine ring itself is aromatic and relatively stable .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and polar groups (like the methoxy and carbonyl groups) could impact its solubility, melting point, and other properties .Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
The compound belongs to a class of chemicals involving purinediones, known for their complex structures and synthesis processes. One study details the synthesis of similar compounds, highlighting intricate chemical processes and structural characteristics (Šimo et al., 1995).
Applications in Urease Inhibition
Research indicates that derivatives of pyrido[1,2-a]pyrimidine-diones, a similar class, show varying degrees of urease inhibition, an enzyme linked to certain diseases and agricultural issues. This suggests potential applications in medical and agricultural fields (Rauf et al., 2010).
Crystallographic Analysis
The compound's close relatives have been subject to crystallographic studies to understand their molecular and crystal structures. These studies are crucial in pharmaceutical and chemical research for understanding compound behaviors (Trilleras et al., 2009).
Antithrombotic Properties
Some studies have synthesized compounds from similar chemical families, discovering their potential as antithrombotic agents. This indicates possible applications in cardiovascular medicine (Furrer et al., 1994).
Photochemical Behavior
Research into related pyrimidinediones has explored their unique photochemical properties, which could be relevant in materials science and photochemistry (Shorunov et al., 2018).
Antioxidant Potential
Pyrimido[4,5-d]pyrimidine derivatives, closely related to the compound , have shown antioxidant properties in research. This opens avenues in oxidative stress management and related health conditions (Cahyana et al., 2020).
Methylation and Ionisation Studies
Purine-6,8-diones, closely related to the compound, have been studied for their methylation reactions and ionization properties. These studies are significant in understanding the chemical behavior and potential pharmaceutical applications (Rahat et al., 1974).
Supramolecular Assemblies
Research has explored the possibility of using similar pyrimidine derivatives in creating novel hydrogen-bonded supramolecular assemblies, which are important in the field of nanotechnology and materials science (Fonari et al., 2004).
Anticancer Activity
Certain purine-diones and pyridopyrimidine-diones, related to the compound, have been synthesized and tested for their anticancer activity. This suggests potential applications in cancer treatment and drug development (Hayallah, 2017).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
9-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O4/c1-27-21-20(22(31)30(24(27)32)14-15-7-4-5-8-17(15)25)29-12-6-11-28(23(29)26-21)18-10-9-16(33-2)13-19(18)34-3/h4-5,7-10,13H,6,11-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOZQAOZAGONHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)N4CCCN(C4=N2)C5=C(C=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(Z)-3-(4-Bromothiophen-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2476245.png)
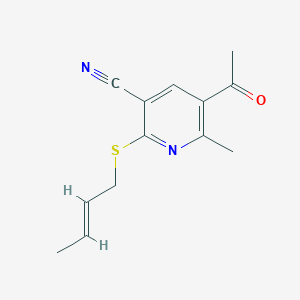

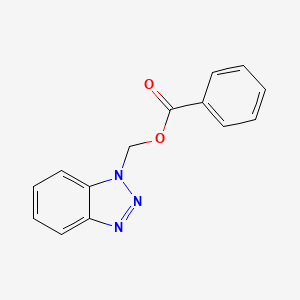
![5-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B2476249.png)
